molecular formula C12H6Cl4 B3415692 3,3',5,5'-Tetrachlorobiphenyl CAS No. 33284-52-5

3,3',5,5'-Tetrachlorobiphenyl

Cat. No.: B3415692
CAS No.: 33284-52-5
M. Wt: 292.0 g/mol
InChI Key: UTMWFJSRHLYRPY-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB) characterized by the presence of four chlorine atoms attached to the biphenyl structure at positions 3 and 5 on both phenyl rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms . It is often studied for its environmental impact and toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl rings .

Industrial Production Methods: Industrial production of 3,3’,5,5’-Tetrachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is carefully monitored to avoid over-chlorination and formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetrachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’,5,5’-Tetrachlorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,3’,5,5’-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct properties make it a valuable compound for studying the behavior and impact of PCBs in various contexts .

Properties

IUPAC Name

1,3-dichloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWFJSRHLYRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058657
Record name 3,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-52-5, 12672-29-6, 12737-87-0
Record name 3,3′,5,5′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aroclor 1248
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KC 400
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,3',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,5'-Tetrachlorobiphenyl
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Record name 3,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chlorine position in PCB 77 affect its metabolism and excretion compared to other PCBs?

A1: Research suggests that the position of chlorine atoms in PCB congeners significantly influences their metabolic breakdown and elimination from the body []. PCB 77, with its four chlorine atoms in the meta and para positions, exhibits slower metabolism and excretion rates compared to PCBs with a similar degree of chlorination but different chlorine arrangements []. The presence of adjacent unsubstituted carbon atoms appears crucial for facilitating PCB metabolism in mammals, and the specific chlorine substitution pattern in PCB 77 might hinder this process, leading to its slower elimination [].

Q2: Can antibodies be used to detect and monitor PCB 77 in environmental samples?

A2: Yes, researchers have successfully developed monoclonal antibodies, specifically Mab-0217, that exhibit high selectivity for PCB 77 []. This antibody forms the basis of a sensitive enzyme-linked immunosorbent assay (ELISA) that can quantify PCB 77 levels in environmental samples with an IC50 value of 2.6 ng mL(-1) []. This development holds promise for efficient and cost-effective monitoring of this toxic PCB congener in various environmental matrices.

Q3: How does the structure of PCB 77 influence its conformational behavior in solution?

A3: Studies employing nuclear magnetic resonance (NMR) spectroscopy in liquid crystal solvents revealed that PCB 77 adopts a twisted conformation in solution rather than a planar or freely rotating structure [, ]. The dihedral angle between the two phenyl rings, determined to be approximately 34°20', arises from the steric hindrance imposed by the chlorine atoms in the meta positions [, ]. This twisted conformation might influence PCB 77's interactions with biological molecules and contribute to its toxicological profile.

Q4: Can white-rot fungi be utilized for the bioremediation of PCB 77-contaminated environments?

A4: Yes, certain white-rot fungi species have shown promise in degrading PCB 77 []. Research indicates that Phanerochaete chrysosporium and Lentinula edodes (shiitake mushrooms) effectively degrade PCB 77 in contaminated substrates []. These fungi produce enzymes like phenol oxidase and peroxidase, which play a crucial role in breaking down the recalcitrant PCB structure []. This bioremediation approach offers a potentially sustainable and environmentally friendly solution for PCB 77-contaminated sites.

Q5: How do pesticides contribute to the presence of PCB 77 and other dioxin-like compounds in the environment?

A5: Pesticide use can lead to the release of PCB 77 and other dioxin-like compounds through two primary pathways []:

  • Manufacturing Impurities: Pesticide formulations often contain PCDD/Fs, including PCB 77, as byproducts of their manufacturing processes []. The study found PCB 77 present in all analyzed pesticide formulations, with particularly high levels detected in pentachloronitrobenzene (PCNB) products []. The use of such contaminated pesticides directly introduces these persistent pollutants into the environment.
  • Photolytic Formation: Sunlight exposure can trigger the formation of PCB 77 and other dioxin-like compounds from precursor substances present in certain pesticide formulations []. For instance, sunlight exposure of 2,4-D and PCNB formulations led to a significant increase in PCB 77 concentrations, highlighting the role of photochemical reactions in generating these contaminants in the environment [].

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